3'-Bromo-4'-(1-imidazolyl)acetophenone
Overview
Description
3’-Bromo-4’-(1-imidazolyl)acetophenone is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . . It is characterized by the presence of a bromine atom at the 3’ position and an imidazole ring at the 4’ position of the acetophenone structure.
Preparation Methods
The synthesis of 3’-Bromo-4’-(1-imidazolyl)acetophenone typically involves the following steps:
Imidazole Substitution: The substitution of the bromine atom with an imidazole ring at the 4’ position.
The reaction conditions for these steps often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and imidazole in the presence of a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3’-Bromo-4’-(1-imidazolyl)acetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Bromo-4’-(1-imidazolyl)acetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-(1-imidazolyl)acetophenone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom and ketone group also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
3’-Bromo-4’-(1-imidazolyl)acetophenone can be compared with other similar compounds, such as:
4’-(1-Imidazolyl)acetophenone: Lacks the bromine atom, which may affect its reactivity and biological activity.
3’-Bromoacetophenone:
4’-(1-Imidazolyl)benzophenone: Contains a benzophenone group instead of an acetophenone group, which may alter its chemical properties and applications.
Properties
IUPAC Name |
1-(3-bromo-4-imidazol-1-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCHZUPKBMZDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700186 | |
Record name | 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-55-7 | |
Record name | 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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